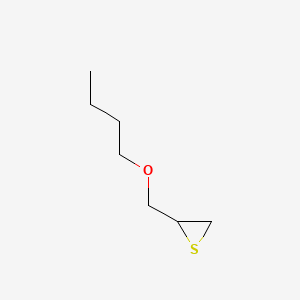

Thiirane, (butoxymethyl)-

CAS No.: 32338-77-5

Cat. No.: VC20658430

Molecular Formula: C7H14OS

Molecular Weight: 146.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32338-77-5 |

|---|---|

| Molecular Formula | C7H14OS |

| Molecular Weight | 146.25 g/mol |

| IUPAC Name | 2-(butoxymethyl)thiirane |

| Standard InChI | InChI=1S/C7H14OS/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3 |

| Standard InChI Key | YBKWHCPRXGFWPV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCC1CS1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thiirane, (butoxymethyl)-, systematically named 2-(butoxymethyl)thiirane, features a three-membered thiirane ring (CS) substituted with a butoxymethyl group (-CHO(CH)CH). The compound’s IUPAC name, 2-[(butoxy)methyl]thiirane, reflects this substitution pattern . The thiirane ring’s inherent ring strain (approximately 27 kcal/mol) arises from bond angle distortion, rendering it highly reactive toward ring-opening reactions.

Table 1: Physicochemical Properties of Thiirane, (Butoxymethyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 146.25 g/mol | |

| Density | 1.0 g/cm | |

| Boiling Point | 192.2°C at 760 mmHg | |

| Flash Point | 70°C | |

| LogP (Partition Coefficient) | 1.92 |

The butoxymethyl group enhances solubility in organic solvents compared to unsubstituted thiiranes, as evidenced by its LogP value of 1.92 . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: NMR (400 MHz, CDCl) displays signals at δ 3.64 (ddd, J = 10.7, 5.6, 1.3 Hz, 1H) for the thiirane ring protons and δ 0.93 (t, J = 7.4 Hz, 3H) for the terminal methyl group .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(butoxymethyl)thiirane typically involves the thiolation of 2-(butoxymethyl)oxirane (a glycidyl ether derivative) using potassium thiocyanate (KSCN) under aqueous conditions. In a representative procedure :

-

Reaction Setup: A suspension of 2-(butoxymethyl)oxirane (9.0 g, 60 mmol) in water (30 mL) is treated with KSCN (23.2 g, 240 mmol).

-

Conditions: Stirring at 40°C for 24 hours facilitates episulfide formation via nucleophilic ring-opening and subsequent ring-closing.

-

Workup: The organic layer is separated, dried over NaSO, and purified by reduced-pressure distillation (≈100°C), yielding 70% of the target compound as a colorless oil .

This method mirrors broader thiirane synthesis strategies, where epoxides react with sulfur nucleophiles like thiourea or NaS. The butoxymethyl group is introduced prior to or during the thiolation step, often via alkylation of thiirane precursors.

Analytical Validation

Characterization by NMR and electrospray ionization mass spectrometry (ESI-MS) confirms structural integrity. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a parent ion at m/z 146.077 ([M]), consistent with the molecular formula . Fourier-transform infrared (FTIR) spectroscopy shows absorptions at 645 cm (C-S stretching) and 1110 cm (C-O-C ether linkage) .

Polymerization and Material Science Applications

Ring-Expansion Polymerization

Thiirane, (butoxymethyl)- undergoes ring-expansion polymerization (REP) with cyclic initiators like thiazolidine-2,4-dione (TZD), producing cyclic polysulfides with controlled molecular weights. Key findings from recent studies include:

-

Molecular Weight Control: Polymerizations achieve up to 50,250 g/mol with dispersities () as low as 1.11 .

-

Macrocycle Merging: Reversible merging of cyclic polymers forms species with up to six fused rings, influenced by monomer concentration .

Table 2: Polymerization Performance of Thiirane, (Butoxymethyl)-

| Entry | Initiator | (g/mol) | Conversion (%) | |

|---|---|---|---|---|

| 1 | TZD | 50,250 | 1.11 | 98 |

| 2 | DTMPA/TPPCl | 8,300 | 1.47 | 100 |

Hybrid Copolymerization

In hybrid systems with acrylates, 2-(butoxymethyl)thiirane forms block copolymers via anionic ring-opening polymerization (AROP). For example, using diphenylmethylpotassium (DTMPA) and triphenylphosphine (TPPCl) in dimethylacetamide (DMAc) at 65°C yields polymers with = 8,300 g/mol and = 1.47 . These materials exhibit tunable thermal properties, with glass transition temperatures () ranging from −45°C to 30°C, depending on copolymer composition .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships (SAR)

-

Substituent Effects: The butoxymethyl group may enhance blood-brain barrier permeability compared to smaller substituents, potentially aiding neurodegenerative disease therapeutics.

-

Selectivity: Thiiranes exhibit >100-fold selectivity for gelatinases over collagenases (MMP-1/8), attributed to differential active-site steric constraints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume